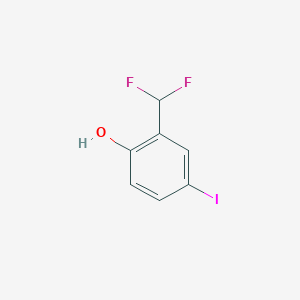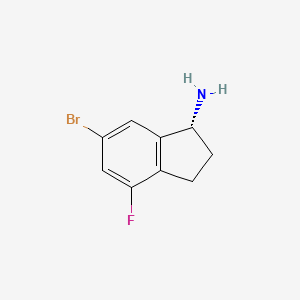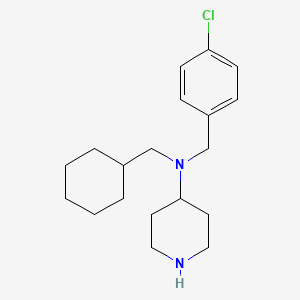
Perfluorodecane-limonene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluorodecane-limonene is a fluorinated compound that combines the properties of perfluorodecane and limonene Perfluorodecane is a perfluorinated hydrocarbon, known for its chemical stability and inertness, while limonene is a naturally occurring monoterpene found in the essential oils of citrus fruits
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The fluorination process typically uses cobalt (III) fluoride as a fluorinating agent under controlled conditions . The reaction is carried out at elevated temperatures to ensure complete fluorination of the decane molecule.
Industrial Production Methods
Industrial production of perfluorodecane-limonene follows a similar synthetic route but on a larger scale. The process involves multiple steps of purification to obtain a high-purity product. The fluorination step is followed by the addition of limonene under specific reaction conditions to achieve the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Perfluorodecane-limonene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound oxides, while reduction can yield partially fluorinated hydrocarbons .
Applications De Recherche Scientifique
Perfluorodecane-limonene has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent for gas absorption studies due to its high gas solubility.
Biology: Investigated for its potential use in oxygen delivery systems and artificial blood substitutes.
Medicine: Studied for its wound healing properties and as a component in drug delivery systems.
Mécanisme D'action
The mechanism of action of perfluorodecane-limonene involves its interaction with molecular targets and pathways. The compound’s fluorinated nature allows it to interact with hydrophobic regions of biological membranes, enhancing its permeability and stability. In medical applications, this compound can deliver oxygen to tissues, promoting healing and reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorodecalin: A perfluorinated compound with similar gas solubility properties.
Perfluorooctane: Another perfluorinated hydrocarbon with applications in medical and industrial fields.
Limonene: A monoterpene with antioxidant and anti-inflammatory properties.
Uniqueness
Perfluorodecane-limonene is unique due to its combination of fluorinated and terpene properties. This dual nature allows it to exhibit both the chemical stability of perfluorocarbons and the biological activity of limonene, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C20H17F21 |
|---|---|
Poids moléculaire |
656.3 g/mol |
Nom IUPAC |
4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluorotridecan-2-yl)-1-methylcyclohexene |
InChI |
InChI=1S/C20H17F21/c1-8-3-5-10(6-4-8)9(2)7-11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)17(33,34)18(35,36)19(37,38)20(39,40)41/h3,9-10H,4-7H2,1-2H3 |
Clé InChI |
TXATWWMPVSGDTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(CC1)C(C)CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester](/img/structure/B12084774.png)
![[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12084778.png)





![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate](/img/structure/B12084809.png)




![2-[4-Hydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12084844.png)

